molecular formula C20H19NO4 B5620036 2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methoxybenzoate

2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methoxybenzoate

Cat. No.: B5620036
M. Wt: 337.4 g/mol
InChI Key: HAFKZJYUGLKASQ-UHFFFAOYSA-N
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Description

The compound 2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methoxybenzoate is an indole-derived ester featuring a 2,3-dimethyl-substituted indole moiety linked via a 2-oxoethyl group to a 4-methoxybenzoate ester. The 2-oxoethyl bridge facilitates esterification, while the 4-methoxy group on the benzoate ring introduces electron-donating properties. This structural motif is common in crystallographically studied compounds, where weak intermolecular hydrogen bonds often dictate packing patterns .

Properties

IUPAC Name

[2-(2,3-dimethylindol-1-yl)-2-oxoethyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13-14(2)21(18-7-5-4-6-17(13)18)19(22)12-25-20(23)15-8-10-16(24-3)11-9-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFKZJYUGLKASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)COC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methoxybenzoate typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Substitution with Dimethyl Groups: The indole ring is then substituted with dimethyl groups at the 2 and 3 positions using Friedel-Crafts alkylation.

    Esterification: The final step involves the esterification of the indole derivative with 4-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the ester linkage, potentially converting it to an alcohol.

    Substitution: The methoxy group on the benzoate moiety can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

2-(2,3-dimethyl

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes and properties of the target compound with its analogs:

Compound Name Indole/Backbone Substituents Benzoate Substituents Molecular Weight (g/mol) Hydrogen Bonding Patterns Notable Properties References
2-(2,3-Dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methoxybenzoate (Target) 2,3-Dimethylindole 4-Methoxy ~349.38 (calculated) Likely C–H···O dimerization (inferred) Electron-donating methoxy group
2-Oxo-2-phenylethyl benzoate Phenyl None (plain benzoate) ~256.26 R2(10) dimer via C–H···O bonds High crystallinity
2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate 4-Bromophenyl 2-Amino ~378.19 Dimeric + 3D network via C–H···O/N–H···O Electron-withdrawing Br; basic amino group
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate 4-Bromophenyl 4-Methoxy ~393.23 Dimeric + 3D network Bromine increases reactivity
2-(2,3-Dihydroindol-1-yl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate 2,3-Dihydroindole 4-Indol-3-yl butanoate 362.16 Not reported Increased conformational flexibility
2-(2,3-Dihydroindol-1-yl)-2-oxoethyl 5-[benzyl(methyl)sulfamoyl]-2-chlorobenzoate 2,3-Dihydroindole 5-Sulfamoyl-2-chloro ~531.97 (calculated) Not reported Sulfamoyl group enhances hydrophilicity
2-(1H-Indol-3-yl)-2-oxoethyl 4-methoxy-3-nitrobenzoate Indol-3-yl 4-Methoxy-3-nitro ~380.34 Not reported Nitro group increases electrophilicity

Key Observations

Hydrogen Bonding and Crystallinity: The target compound is anticipated to form dimeric structures via C–H···O interactions, similar to 2-oxo-2-phenylethyl benzoate and bromophenyl analogs . Compounds with electron-withdrawing groups (e.g., bromine in 4-bromophenyl derivatives) exhibit stronger intermolecular interactions due to polarized C–H bonds, enhancing crystal packing .

Electronic Effects: The 4-methoxy group in the target compound donates electrons via resonance, stabilizing the ester linkage. Amino groups (e.g., 2-aminobenzoate) introduce basicity and hydrogen-bond donor capacity, enabling N–H···O interactions absent in the target compound .

Bulky substituents like sulfamoyl or benzyl groups () may hinder crystallization but improve solubility in polar solvents .

Functional Group Impact on Reactivity :

  • The nitro group in 4-methoxy-3-nitrobenzoate () renders the ester more reactive toward nucleophilic attack compared to the target compound’s methoxy-substituted system .

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